![molecular formula C23H24N4O3 B10999038 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B10999038.png)
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound featuring an indole moiety Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of bacteria. For instance, a derivative of this compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was reported to be as low as 1 μg/mL against MRSA, indicating its potential as an antibacterial agent in treating infections caused by resistant bacteria .
Microorganism | MIC (μg/mL) |
---|---|
S. aureus (ATCC 25923) | 3.90 |
S. aureus (MRSA ATCC 43300) | 1 |
S. epidermidis (ATCC 12228) | 7.80 |
Candida albicans | 7.80 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. Studies indicate that it exhibits cytotoxic effects on various cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The ability to induce cell death in cancer cells while sparing normal cells is a promising avenue for further research .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of the compound were tested against a panel of bacterial strains. The results showed that certain modifications to the indole structure significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. These findings suggest that structural optimization can lead to more effective antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses indicated an increase in early and late apoptotic cells upon treatment with the compound, confirming its potential as an anticancer agent. Further studies are needed to elucidate the specific pathways involved in this process .
Mechanism of Action
The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with different substituents, leading to varied biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct pharmacological properties.
Uniqueness
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual indole structure enhances its potential for diverse applications in medicinal chemistry and drug development.
Biological Activity
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its effects on cancer cell lines and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C18H19N5O2
- Molecular Weight : 341.37 g/mol
- IUPAC Name : this compound
This structure features an indole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- A549 Cells : The compound showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts, indicating a potential selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC against MRSA was found to be as low as 0.98 μg/mL, showcasing strong antibacterial activity .
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
MRSA (ATCC 43300) | 0.98 | |
Staphylococcus aureus (ATCC 25923) | 3.90 | |
Escherichia coli | Not active |
Molecular docking studies suggest that the compound may interact with specific proteins involved in bacterial resistance mechanisms, such as RelA/SpoT homolog proteins. This interaction could inhibit bacterial growth by disrupting their signaling pathways .
Study 1: Antiproliferative Effects
In a study focusing on the antiproliferative effects of various indole derivatives, this compound demonstrated significant activity against A549 cells. The study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of this compound against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated that while it was effective against certain Gram-positive strains like MRSA, it showed limited activity against Gram-negative bacteria such as E. coli, which is consistent with the general trend observed for many indole derivatives.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-17-7-6-15-12-21(27-20(15)13-17)23(29)25-11-9-22(28)24-10-8-16-14-26-19-5-3-2-4-18(16)19/h2-7,12-14,26-27H,8-11H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
ODYZROVXXAPQTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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